A Senior Application Scientist's Guide to 2-(4-formylphenyl)acetic acid: Properties, Reactivity, and Protocols
A Senior Application Scientist's Guide to 2-(4-formylphenyl)acetic acid: Properties, Reactivity, and Protocols
Introduction: The Versatility of a Bifunctional Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic value of bifunctional molecules cannot be overstated. Among these, 2-(4-formylphenyl)acetic acid (4-FPAA) stands out as a particularly useful scaffold. Possessing both a reactive aldehyde and a modifiable carboxylic acid on a stable aromatic core, it offers two distinct chemical handles for orthogonal synthetic strategies.[1][2] This guide provides an in-depth technical overview of 4-FPAA, moving from its core chemical properties to its reactivity, and culminating in validated experimental protocols for its synthesis and analysis. The insights herein are curated for researchers, chemists, and drug development professionals who seek to leverage this compound's unique architecture for the construction of complex molecular targets.[1][2]
Section 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. 4-FPAA is an off-white solid at room temperature, with solubility in common organic solvents such as ethanol and acetonitrile.[1] Its bifunctional nature—a hydrophilic carboxylic acid and a more hydrophobic aromatic aldehyde—governs its solubility and chromatographic behavior.[1]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | [1][3][4] |
| Molecular Weight | 164.16 g/mol | [1][3][4] |
| Melting Point | 131 °C | [5] |
| Boiling Point | 349.2 °C (Predicted) | |
| Density | 1.277 g/cm³ (Predicted) | [1] |
| pKa | 4.06 ± 0.10 (Predicted) | [6] |
| CAS Number | 34841-47-9 | [3] |
Spectroscopic Signature
Spectroscopic analysis provides an empirical fingerprint for identity and purity confirmation. The data below represents the expected signature of 4-FPAA.
Scientist's Note: The ¹H NMR spectrum is particularly informative. The downfield singlet at ~10 ppm is characteristic of the aldehyde proton, while the two doublets in the aromatic region confirm 1,4- (para) substitution. The singlet at ~3.7 ppm corresponds to the methylene protons of the acetic acid moiety.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.01 (s, 1H, -CHO), 7.86 (d, J=7.9 Hz, 2H, Ar-H), 7.47 (d, J=7.9 Hz, 2H, Ar-H), 3.75 (s, 2H, -CH₂-), (Carboxylic acid proton -COOH may be broad or not observed without D₂O exchange).[3] |
| ¹³C NMR (Predicted) | Expected peaks around δ 192 (aldehyde C=O), 176 (acid C=O), 130-140 (aromatic carbons), 40 (methylene carbon). |
| IR Spectroscopy | Characteristic peaks expected around 2500-3300 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1700 cm⁻¹ (C=O stretch, overlapping aldehyde and acid), ~1600 cm⁻¹ (C=C aromatic stretch). |
| Mass Spectrometry | [M-H]⁻ at m/z 163.04, corresponding to the deprotonated molecule. |
Section 2: The Duality of Reactivity: A Synthetic Hub
The synthetic utility of 4-FPAA stems from the differential reactivity of its two functional groups. This allows for selective transformations, making it a valuable intermediate in multi-step syntheses.[1][2] The aldehyde group is a prime target for nucleophilic addition, while the carboxylic acid is amenable to substitution at the acyl carbon.[1][2]
This dual reactivity enables its use as a building block for a diverse range of molecular structures, including pharmaceuticals like anti-inflammatory agents, and advanced materials such as conjugated polymers.[1][2]
Caption: Reactivity pathways of 2-(4-formylphenyl)acetic acid.
Reactions at the Aldehyde Group
The electrophilic carbon of the formyl group is a key reaction site.[1]
-
Reductive Amination: This is one of the most powerful reactions for introducing nitrogen-containing moieties. The aldehyde first condenses with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield a stable amine. This is a cornerstone of library synthesis in drug discovery.[2]
-
Wittig Reaction: To form a carbon-carbon double bond, the aldehyde can be reacted with a phosphorus ylide (a Wittig reagent). This allows for the extension of the carbon skeleton and the synthesis of stilbene-like structures.[2]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, yielding 4-carboxyphenylacetic acid.[1]
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety provides a handle for conjugation and derivatization.
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or using coupling agents yields the corresponding ester. This is often used to mask the acid's polarity or to install a prodrug moiety.[2]
-
Amidation: Coupling with an amine using a peptide coupling reagent (e.g., EDC, HATU) forms a stable amide bond. This is fundamental to the synthesis of peptidomimetics and other biologically active molecules.[2]
Section 3: Validated Experimental Protocols
The following protocols are provided as a trusted starting point for the synthesis and analysis of 4-FPAA.
Synthesis of 2-(4-formylphenyl)acetic acid via Sommelet Reaction
This procedure details a common laboratory-scale synthesis from 2-[4-(bromomethyl)phenyl]acetic acid.[3] The reaction proceeds via the formation of a hexaminium salt, which is then hydrolyzed under acidic conditions to yield the aldehyde.
Rationale: The Sommelet reaction is a classic method for converting benzylic halides to aldehydes. Hexamethylenetetramine serves as a stable, solid source of formaldehyde and ammonia, acting as the formylating agent. The acidic workup is crucial for the hydrolysis of the intermediate to the final product.
Caption: Workflow for the synthesis of 2-(4-formylphenyl)acetic acid.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-[4-(bromomethyl)phenyl]acetic acid (1.0 eq), hexamethylenetetramine (2.7 eq), ethanol, and water (1:1 v/v).[3]
-
Heating: Heat the reaction mixture to reflux and maintain for 4 hours. The solution will become homogeneous.[3]
-
Hydrolysis: Carefully and slowly add concentrated hydrochloric acid to the refluxing mixture. Continue to heat at reflux for an additional 30 minutes.[3]
-
Workup: Cool the mixture to room temperature. Transfer the contents to a separatory funnel and dilute with water and dichloromethane.[3]
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the lower organic phase.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Product: The resulting off-white solid is 2-(4-formylphenyl)acetic acid. The reported yield for a similar procedure is high (e.g., 87%).[3]
-
Validation: Confirm the identity and purity of the product using ¹H NMR spectroscopy as detailed in Section 1.2. The presence of the aldehyde peak at ~10 ppm and the correct aromatic splitting pattern are key indicators of success.
Quality Control: Purity Assessment by HPLC-UV
Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of small organic molecules. A reversed-phase method is ideal for 4-FPAA, separating the compound from non-polar impurities (which elute later) and highly polar impurities (which elute earlier). UV detection is effective due to the aromatic chromophore.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Dissolve a small amount of the synthesized solid in a 50:50 mixture of Mobile Phase A and B.
Self-Validation: A successful analysis will show a single major peak corresponding to the product. The retention time should be consistent across runs. Purity is calculated by the area percentage of the main peak relative to the total area of all peaks. For drug development applications, a purity of >95% is typically required.
Section 4: Safety and Handling
Proper handling is essential when working with any chemical reagent.
-
Hazard Identification: 2-(4-formylphenyl)acetic acid is harmful if swallowed and causes serious eye irritation.[4][7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]
-
Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[7][8] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.[8][9] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended for long-term stability.[5][9]
-
First Aid:
References
-
PubChem. 2-(4-formylphenyl)acetic Acid. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
PubChemLite. 2-(4-formylphenyl)acetic acid (C9H8O3). Retrieved from [Link]
-
LookChem. Cas 34841-47-9, 2-(4-Formylphenyl)acetic acid. Retrieved from [Link]
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